molecular formula C18H18N4S B14988266 N-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine

N-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine

Cat. No.: B14988266
M. Wt: 322.4 g/mol
InChI Key: RBMQQMVYNLFDBB-UHFFFAOYSA-N
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Description

N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE is a complex organic compound featuring a pyrimidine ring substituted with a methylsulfanyl group and a phenylbenzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-2-(methylsulfanyl)pyrimidine-4-amine with 1,4-diaminobenzene under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

4-N-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C18H18N4S/c1-13-12-17(22-18(19-13)23-2)21-16-10-8-15(9-11-16)20-14-6-4-3-5-7-14/h3-12,20H,1-2H3,(H,19,21,22)

InChI Key

RBMQQMVYNLFDBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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